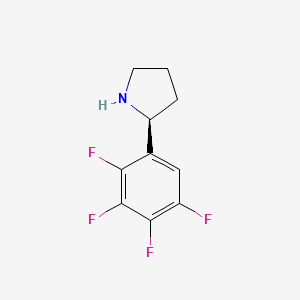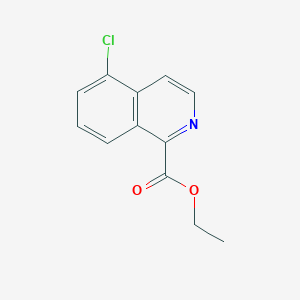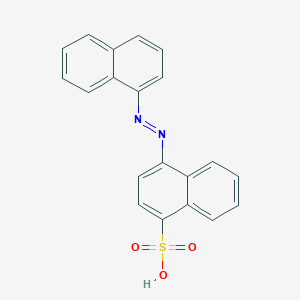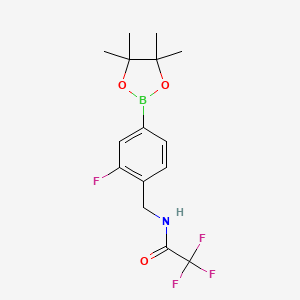
2,2,2-Trifluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide is a compound that features both fluorine and boron atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide typically involves a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then subjected to further reaction conditions to yield the final product . The reaction conditions often include the use of specific reagents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up the laboratory procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and solvents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Coupling Reactions: The boron-containing moiety allows the compound to engage in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and specific temperature and pressure settings to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product typically involves the formation of a new carbon-carbon bond, resulting in a biaryl or similar structure.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: Due to the presence of fluorine atoms, the compound exhibits high biological activity and stability, making it a valuable component in the development of pharmaceuticals.
Materials Science: The unique properties of the compound, such as its ability to form stable bonds and its reactivity, make it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s affinity for carbon atoms, leading to strong and stable bonds. The boron moiety allows the compound to participate in coupling reactions, facilitating the formation of new molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
2,2,2-Trifluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide is unique due to its combination of fluorine and boron atoms, which impart distinct chemical properties. The presence of fluorine atoms enhances the compound’s stability and biological activity, while the boron moiety allows for versatile reactivity in coupling reactions. This combination makes the compound particularly valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H18BF4NO3 |
|---|---|
Molekulargewicht |
347.11 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C15H18BF4NO3/c1-13(2)14(3,4)24-16(23-13)10-6-5-9(11(17)7-10)8-21-12(22)15(18,19)20/h5-7H,8H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
FTEZRUGXXXTYQR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Chloromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12950286.png)
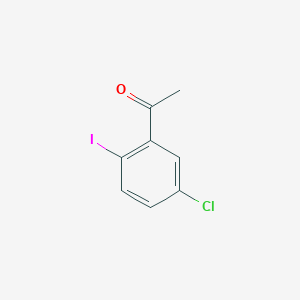
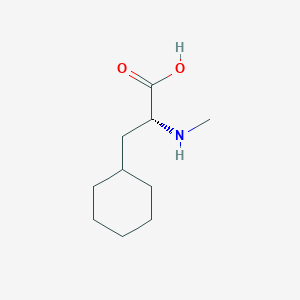
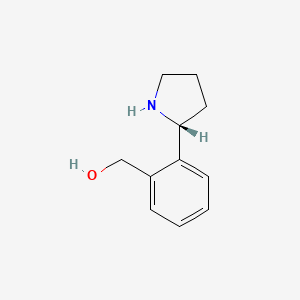
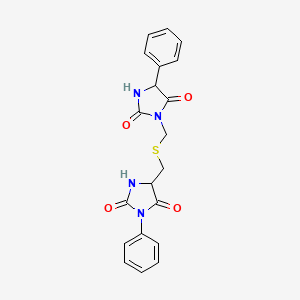
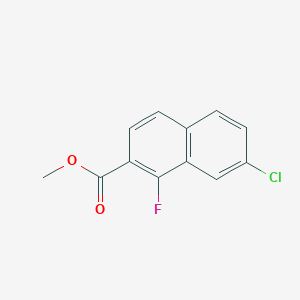
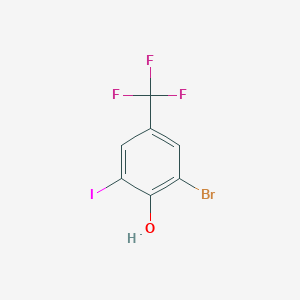

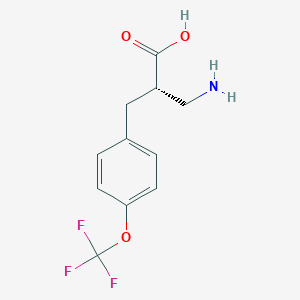
![N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12950334.png)
![(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride](/img/structure/B12950340.png)
